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Compound of Interest

Compound Name: Tiagabine

Cat. No.: B1662831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of

Tiagabine, a selective GABA reuptake inhibitor. This document is intended to serve as a

valuable resource for researchers, scientists, and drug development professionals engaged in

the study and application of this compound.

Chemical and Physical Properties
Tiagabine, available as a hydrochloride salt, is a white to off-white crystalline powder.[1][2] Its

fundamental chemical and physical properties are summarized in the table below, providing a

foundational understanding for its use in various research settings.
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Property Value Source

IUPAC Name

(−)-(3R)-1-[4,4-bis(3-methyl-2-

thienyl)-3-buten-1-yl]-3-

piperidinecarboxylic acid

[3]

Chemical Formula C₂₀H₂₅NO₂S₂ [3][4]

Molecular Weight 375.55 g/mol [3][4][5]

Melting Point >192°C (decomposes) [6]

Solubility

Sparingly soluble in water.

Soluble in aqueous base.

Soluble in ethanol, DMSO, and

dimethylformamide

(approximately 30 mg/mL).

[1][7][8]

pKa (Strongest Acidic) 4.14 [9]

pKa (Strongest Basic) 9.26 [9]

logP 2.6 [9]

Mechanism of Action: Selective GABA Reuptake
Inhibition
Tiagabine's primary mechanism of action is the selective inhibition of the GABA transporter 1

(GAT-1).[3][10][11] GAT-1 is a presynaptic transporter responsible for the reuptake of gamma-

aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous

system, from the synaptic cleft.[2][3] By blocking GAT-1, Tiagabine increases the extracellular

concentration of GABA, thereby enhancing GABAergic neurotransmission and potentiating

inhibitory signals.[3][12][13] This leads to a reduction in neuronal excitability, which is the basis

for its anticonvulsant effects.[3][14] Tiagabine exhibits high affinity and selectivity for GAT-1,

with a reported IC₅₀ of approximately 67 nM in vivo.[15]
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GABAergic Synapse and Tiagabine's Site of Action.

Pharmacokinetic Profile
The pharmacokinetic properties of Tiagabine are crucial for designing and interpreting

research studies. The following table summarizes key pharmacokinetic parameters.

Parameter Value Source

Bioavailability ~90% [3]

Protein Binding 96% [3]

Metabolism Primarily by CYP3A4 [3][13]

Elimination Half-life
7-9 hours (in non-induced

individuals)
[1]

Excretion
~2% unchanged, 25% in urine,

63% in feces (as metabolites)
[3][7]

Drug Interactions: Co-administration of Tiagabine with potent inducers of CYP3A4 (e.g.,

carbamazepine, phenytoin, phenobarbital) can significantly decrease its half-life to 2-5 hours.

[13] Conversely, CYP3A4 inhibitors can increase Tiagabine plasma concentrations.[12]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1662831?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662831?utm_src=pdf-body
https://www.benchchem.com/product/b1662831?utm_src=pdf-body
https://www.researchgate.net/figure/An-overview-of-the-g-aminobutyric-acid-GABA-signaling-system-The-schematic-diagram_fig1_319206455
https://www.researchgate.net/figure/An-overview-of-the-g-aminobutyric-acid-GABA-signaling-system-The-schematic-diagram_fig1_319206455
https://www.researchgate.net/figure/An-overview-of-the-g-aminobutyric-acid-GABA-signaling-system-The-schematic-diagram_fig1_319206455
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978528/
https://bienta.net/pk-studies/
https://www.researchgate.net/figure/An-overview-of-the-g-aminobutyric-acid-GABA-signaling-system-The-schematic-diagram_fig1_319206455
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1662831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978528/
https://www.benchchem.com/product/b1662831?utm_src=pdf-body
https://panache.ninds.nih.gov/TestDescription/TestPST
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GAT-1 Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of compounds to

the GABA transporter 1.

Materials:

HEK293 cells stably expressing human GAT-1

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radioligand (e.g., [³H]Tiagabine or [³H]GABA)

Non-labeled Tiagabine (for determining non-specific binding)

Test compounds

Scintillation fluid

Glass fiber filters

Filtration apparatus

Scintillation counter

Methodology:

Membrane Preparation: Culture and harvest HEK293-GAT1 cells. Homogenize cells in ice-

cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet

and resuspend in fresh buffer. Determine protein concentration.

Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed

concentration, and varying concentrations of the test compound. For total binding, omit the

test compound. For non-specific binding, add a high concentration of unlabeled Tiagabine.

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C)

for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the specific binding as a function of the test compound concentration and fit the

data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value

using the Cheng-Prusoff equation.
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Workflow for a GAT-1 Radioligand Binding Assay.

In Vivo Anticonvulsant Efficacy Screening (PTZ Model)
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The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical screen for

potential anticonvulsant drugs.

Materials:

Male mice (e.g., C57BL/6 strain)

Tiagabine or test compound

Vehicle (e.g., saline, DMSO)

Pentylenetetrazol (PTZ) solution

Observation chambers

Methodology:

Animal Acclimation: Acclimate mice to the housing and testing environment for at least one

week.

Drug Administration: Administer Tiagabine or the test compound intraperitoneally (i.p.) or

orally (p.o.) at various doses. Administer vehicle to the control group.

Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and

distributed (e.g., 30-60 minutes).

PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

Observation: Immediately place each mouse in an individual observation chamber and

observe for a set period (e.g., 30 minutes).

Seizure Scoring: Record the latency to the first myoclonic jerk and the first generalized clonic

seizure. A common scoring system is the Racine scale.

Data Analysis: Compare the seizure latencies and scores between the treated and control

groups. Calculate the percentage of animals protected from seizures at each dose.

Determine the ED₅₀ (the dose that protects 50% of the animals).
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Rodent Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic profile of a

compound in rodents.

Materials:

Male rats (e.g., Sprague-Dawley strain) with cannulated jugular veins

Tiagabine or test compound

Dosing vehicle

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Analytical instrument (e.g., LC-MS/MS)

Methodology:

Animal Preparation: Use surgically prepared rats with indwelling jugular vein cannulas for

serial blood sampling.

Dosing: Administer a single dose of Tiagabine or the test compound intravenously (i.v.) or

orally (p.o.).

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min,

1, 2, 4, 8, 24 hours) via the jugular vein cannula.

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis: Analyze the plasma samples to determine the concentration of the

compound using a validated analytical method such as LC-MS/MS.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such

as clearance, volume of distribution, half-life, and for oral dosing, Cmax, Tmax, and

bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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